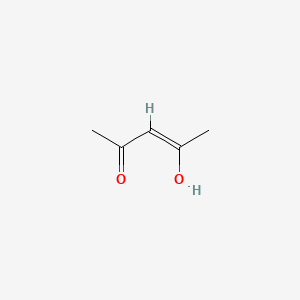

3-Penten-2-one, 4-hydroxy-

CAS No.: 1522-20-9

Cat. No.: VC1669285

Molecular Formula: C5H8O2

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1522-20-9 |

|---|---|

| Molecular Formula | C5H8O2 |

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | (Z)-4-hydroxypent-3-en-2-one |

| Standard InChI | InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3/b4-3- |

| Standard InChI Key | POILWHVDKZOXJZ-ARJAWSKDSA-N |

| Isomeric SMILES | C/C(=C/C(=O)C)/O |

| SMILES | CC(=CC(=O)C)O |

| Canonical SMILES | CC(=CC(=O)C)O |

Introduction

Chemical Structure and Properties

3-Penten-2-one, 4-hydroxy- is an organic compound with the molecular formula C5H8O2 and a molecular weight of approximately 100.12 g/mol . It is classified as both an enol and an α,β-unsaturated ketone (enone) . The compound exists in two stereoisomeric forms: (E) and (Z), with the (Z) form being the more commonly studied isomer . The structure features a hydroxyl group at position 4 of the 3-penten-2-one backbone, which significantly influences its chemical behavior and reactivity .

Physical Properties

The physical properties of 3-Penten-2-one, 4-hydroxy- reflect its molecular structure and functional groups:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 100.12 g/mol | |

| XLogP3-AA | 0.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 100.052429494 Da |

The compound is typically described as a colorless, volatile liquid with a characteristic fruity to pungent odor, similar to its parent compound 3-penten-2-one . The presence of the hydroxyl group increases its polarity compared to 3-penten-2-one, affecting its solubility profile and intermolecular interactions.

Structural Characteristics

The compound's structure is particularly notable for the combination of an α,β-unsaturated ketone system with a hydroxyl group. This structural arrangement leads to several important chemical properties:

-

The hydroxyl group can participate in hydrogen bonding, affecting solubility and reactivity

-

The double bond and carbonyl group create an α,β-unsaturated system that can undergo various addition reactions

-

The enol structure provides tautomeric possibilities, allowing for keto-enol tautomerism

Understanding the various naming conventions and identifiers for this compound is essential for accurate research and reference.

Chemical Names and Synonyms

The compound is known by several names in chemical literature:

-

3-Penten-2-one, 4-hydroxy-

-

(3Z)-4-hydroxy-3-penten-2-one

Chemical Identifiers

Several standardized identifiers are used to reference this compound:

Chemical Reactivity and Behavior

The chemical behavior of 3-Penten-2-one, 4-hydroxy- is largely determined by its functional groups and structural arrangement.

Functional Group Reactivity

The compound contains two primary reactive functional groups:

-

The hydroxyl group (-OH) at position 4 can participate in:

-

Dehydration reactions

-

Esterification

-

Hydrogen bonding

-

Nucleophilic reactions

-

-

The α,β-unsaturated ketone system can undergo:

-

Michael additions

-

Diels-Alder reactions

-

Reduction reactions

-

Conjugate additions

-

Tautomerism

As an enol form of acetylacetone, 3-Penten-2-one, 4-hydroxy- can undergo keto-enol tautomerism . This equilibrium between the enol and keto forms influences its reactivity and stability under different conditions.

Synthesis Methods

The preparation of 3-Penten-2-one, 4-hydroxy- can be accomplished through several synthetic routes.

Dehydration Method

One common method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst, similar to the synthesis of the parent compound 3-penten-2-one . This approach typically yields a mixture of stereoisomers that may require subsequent separation.

From Related Compounds

The compound can also be derived from structurally similar precursors through appropriate chemical transformations. For instance, the parent compound 3-penten-2-one can be hydroxylated at position 4 through specific hydroxylation reactions.

Biological Activity and Significance

Research indicates that 3-Penten-2-one, 4-hydroxy- exhibits various biological activities that make it relevant for pharmaceutical and biological research.

Natural Occurrence

Similar to its parent compound 3-penten-2-one, which occurs naturally in the berries of Aronia melanocarpa , the hydroxylated derivative may also be present in various plant materials. The natural occurrence suggests potential roles in plant metabolism and defense mechanisms.

Applications

The unique structure and properties of 3-Penten-2-one, 4-hydroxy- make it valuable in several practical applications.

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules . Its functional groups provide versatile reaction sites for further transformations.

Flavoring and Fragrance

Similar to related compounds, 3-Penten-2-one, 4-hydroxy- may contribute to flavor and fragrance applications due to its characteristic odor profile. The parent compound 3-penten-2-one is used as a flavoring agent , suggesting similar potential for the hydroxylated derivative.

Research Applications

In research settings, the compound may be used as:

-

A model compound for studying α,β-unsaturated ketone reactivity

-

A precursor for synthesizing more complex molecules

-

A standard for analytical methods development

Related Compounds and Structural Analogs

Several compounds share structural similarities with 3-Penten-2-one, 4-hydroxy-, providing useful comparisons for understanding its properties.

Structural Comparison

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3-Penten-2-one | C5H8O | Lacks the hydroxyl group at position 4 |

| 3-Penten-2-one, 4-hydroxy-3-methyl- | C6H10O2 | Contains an additional methyl group at position 3 |

| 4-Hydroxy-pentan-2-one | C5H10O2 | Lacks the double bond between C3 and C4 |

| Acetylacetone | C5H8O2 | Keto form of the compound |

Acetylacetone Relationship

3-Penten-2-one, 4-hydroxy- is specifically noted as the enol form of acetylacetone . This relationship highlights the tautomeric equilibrium that exists between these structures and influences the chemical behavior of both compounds.

Analytical Methods for Identification and Quantification

Accurate identification and quantification of 3-Penten-2-one, 4-hydroxy- require appropriate analytical methods.

Spectroscopic Methods

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enol structure and stereochemistry

-

Infrared (IR) spectroscopy to identify the hydroxyl and carbonyl functional groups

-

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern

-

Ultraviolet-Visible (UV-Vis) spectroscopy to analyze the conjugated system

Chromatographic Methods

Separation and quantification can be achieved through:

-

Gas Chromatography (GC) for volatile samples

-

High-Performance Liquid Chromatography (HPLC) for less volatile or thermally sensitive preparations

-

Thin Layer Chromatography (TLC) for routine analysis and reaction monitoring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume